Cas no 50634-73-6 (2-(4-tert-butylphenoxy)ethylamine hydrochloride)

2-(4-tert-butylphenoxy)ethylamine hydrochloride structure
50634-73-6 structure
Nome del prodotto:2-(4-tert-butylphenoxy)ethylamine hydrochloride
Numero CAS:50634-73-6
MF:C12H19NO
MW:193.285363435745
MDL:MFCD06654556
CID:1077585
PubChem ID:2560686

2-(4-tert-butylphenoxy)ethylamine hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • [2-(4-tert-Butylphenoxy)ethyl]amine
    • 2-(4-TERT-BUTYLPHENOXY)ETHANAMINE HYDROCHLORIDE
    • (2-{[4-(1,1-dimethylethyl)phenyl]oxy}ethyl)amine
    • 2-(4-tert.-butylphenoxy)-ethylamine
    • 2-(4-tert-butylphenoxy)ethanamine
    • 2-(4-tert-Butyl-phenoxy)-ethylamine
    • 2-p-tert.-Butylphenoxyethylamin
    • AC1M9LJN
    • CTK1H3421
    • 2-(4-(tert-Butyl)phenoxy)ethanamine
    • [2-(4-tert-butylphenoxy)ethyl]amine hydrochloride
    • SCHEMBL4902926
    • CS-0434706
    • 2-(4-tert-butylphenoxy)ethan-1-amine
    • PMADTOCMHRNTRG-UHFFFAOYSA-N
    • F80003
    • 50634-73-6
    • 1-(2-aminoethoxy)-4-tert-butylbenzene
    • STL426844
    • 2-(4-tert-Butylphenoxy)ethanamine, AldrichCPR
    • AKOS000201702
    • EN300-57361
    • 2-(4-t-butylphenoxy)ethyl amine
    • MFCD06654556
    • ALBB-010453
    • 2-(4-tert-butylphenoxy)ethylamine hydrochloride
    • MDL: MFCD06654556
    • Inchi: InChI=1S/C12H19NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,8-9,13H2,1-3H3
    • Chiave InChI: PMADTOCMHRNTRG-UHFFFAOYSA-N
    • Sorrisi: CC(C)(C)C1=CC=C(C=C1)OCCN

Proprietà calcolate

  • Massa esatta: 194.1546
  • Massa monoisotopica: 193.146664230g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 154
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Superficie polare topologica: 35.2Ų

Proprietà sperimentali

  • PSA: 36.87

2-(4-tert-butylphenoxy)ethylamine hydrochloride Informazioni sulla sicurezza

  • Classe di pericolo:IRRITANT

2-(4-tert-butylphenoxy)ethylamine hydrochloride Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B490873-50mg
[2-(4-tert-butylphenoxy)ethyl]amine hydrochloride
50634-73-6
50mg
$ 70.00 2022-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T96960-5g
2-(4-(tert-Butyl)phenoxy)ethanamine
50634-73-6 97%
5g
¥4959.0 2024-07-18
Enamine
EN300-57361-0.1g
2-(4-tert-butylphenoxy)ethan-1-amine
50634-73-6
0.1g
$142.0 2023-06-08
Advanced ChemBlocks
M23093-1G
2-(4-tert-Butylphenoxy)ethanamine
50634-73-6 97%
1G
$200 2023-09-15
Enamine
EN300-57361-1.0g
2-(4-tert-butylphenoxy)ethan-1-amine
50634-73-6
1g
$161.0 2023-06-08
Enamine
EN300-57361-2.5g
2-(4-tert-butylphenoxy)ethan-1-amine
50634-73-6
2.5g
$292.0 2023-06-08
1PlusChem
1P00E1X3-5g
2-(4-TERT-BUTYLPHENOXY)ETHANAMINE HYDROCHLORIDE
50634-73-6 97%
5g
$507.00 2023-12-17
A2B Chem LLC
AG54871-500mg
1-(2-Aminoethoxy)-4-tert-butylbenzene
50634-73-6 >95%
500mg
$467.00 2024-04-19
Aaron
AR00E25F-500mg
2-(4-TERT-BUTYLPHENOXY)ETHANAMINE HYDROCHLORIDE
50634-73-6 97%
500mg
$145.00 2025-02-11
Enamine
EN300-57361-0.05g
2-(4-tert-butylphenoxy)ethan-1-amine
50634-73-6
0.05g
$135.0 2023-06-08
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